![molecular formula C23H21N3O3S B2492408 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1207017-96-6](/img/structure/B2492408.png)
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from simple precursors. For example, derivatives of thieno[3,2-d]pyrimidin have been synthesized using key intermediates such as methyl 3-aminothiophene-2-carboxylate by condensation with urea, followed by chlorination and further condensation reactions (Huang et al., 2020). This methodology could be adapted to synthesize the compound , adjusting the substituents to match the target molecular structure.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography and density functional theory (DFT) calculations. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed to determine its crystal structure and optimized geometric bond lengths and angles, providing insights into the structural characteristics of thieno[3,2-d]pyrimidin derivatives (Huang et al., 2020).
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives similar to 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide have been synthesized and tested for their anticancer properties. One study involved the synthesis of certain acetamide derivatives with varying aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, and one derivative exhibited significant cancer cell growth inhibition against eight cancer cell lines, indicating potential anticancer applications (Al-Sanea et al., 2020).
Antimicrobial Activity
Another avenue of research explored the antimicrobial properties of novel compounds derived from similar chemical structures. For instance, a study synthesized new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines starting from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic properties, as well as their potential as cyclooxygenase inhibitors. Certain derivatives showed significant inhibitory activity on COX-2 selectivity and exhibited notable analgesic and anti-inflammatory effects, comparable to standard drugs, suggesting their use as antimicrobial agents (Abu‐Hashem et al., 2020).
Enzyme Inhibition
Compounds with a similar chemical backbone have been studied for their enzyme inhibitory effects. Research into the synthesis of analogues of aminopterin and folic acid revealed compounds with significant anticancer activity in vitro and in vivo. These derivatives demonstrate the potential of such compounds to act as enzyme inhibitors, specifically targeting pathways relevant to cancer cell proliferation (Su et al., 1986).
properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-3-5-16(6-4-15)11-24-20(27)12-26-14-25-21-19(13-30-22(21)23(26)28)17-7-9-18(29-2)10-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNWMHPLAYQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide |
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